molecular formula C17H17NO4 B14664694 Benzoic acid, 2-hydroxy-5-(((4-methylphenyl)amino)carbonyl)-, ethyl ester CAS No. 38507-90-3

Benzoic acid, 2-hydroxy-5-(((4-methylphenyl)amino)carbonyl)-, ethyl ester

Cat. No.: B14664694
CAS No.: 38507-90-3
M. Wt: 299.32 g/mol
InChI Key: BGTNOYPVBTXXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-hydroxy-5-(((4-methylphenyl)amino)carbonyl)-, ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a benzoic acid core substituted with a hydroxy group, a methylphenylamino carbonyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-5-(((4-methylphenyl)amino)carbonyl)-, ethyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method involves the reaction of 2-hydroxy-5-(((4-methylphenyl)amino)carbonyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-5-(((4-methylphenyl)amino)carbonyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Benzoic acid, 2-hydroxy-5-(((4-methylphenyl)amino)carbonyl)-, ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an additive in certain formulations.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-5-(((4-methylphenyl)amino)carbonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-hydroxy-: Lacks the methylphenylamino carbonyl and ethyl ester groups.

    Benzoic acid, 5-(((4-methylphenyl)amino)carbonyl)-: Lacks the hydroxy and ethyl ester groups.

    Benzoic acid, 2-hydroxy-5-(((4-methylphenyl)amino)carbonyl)-: Lacks the ethyl ester group.

Uniqueness

The presence of both the hydroxy and ethyl ester groups, along with the methylphenylamino carbonyl group, makes benzoic acid, 2-hydroxy-5-(((4-methylphenyl)amino)carbonyl)-, ethyl ester unique

Properties

CAS No.

38507-90-3

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

ethyl 2-hydroxy-5-[(4-methylphenyl)carbamoyl]benzoate

InChI

InChI=1S/C17H17NO4/c1-3-22-17(21)14-10-12(6-9-15(14)19)16(20)18-13-7-4-11(2)5-8-13/h4-10,19H,3H2,1-2H3,(H,18,20)

InChI Key

BGTNOYPVBTXXPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.